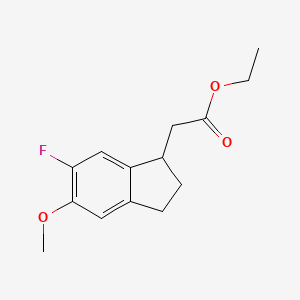

ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

Description

Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is a substituted indenyl acetate derivative. The compound features a 2,3-dihydro-1H-indene core substituted with fluoro and methoxy groups at positions 6 and 5, respectively, and an ethyl acetate moiety at position 1. Such derivatives are often intermediates in medicinal chemistry, particularly in the synthesis of cyclooxygenase inhibitors, enzyme modulators, or bioactive scaffolds .

Properties

Molecular Formula |

C14H17FO3 |

|---|---|

Molecular Weight |

252.28 g/mol |

IUPAC Name |

ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate |

InChI |

InChI=1S/C14H17FO3/c1-3-18-14(16)7-10-5-4-9-6-13(17-2)12(15)8-11(9)10/h6,8,10H,3-5,7H2,1-2H3 |

InChI Key |

VCRFPCJABVCPSL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CCC2=CC(=C(C=C12)F)OC |

Origin of Product |

United States |

Preparation Methods

General Procedure for Nitro Group Reduction

-

Substrate Preparation : A nitro-substituted indene derivative (e.g., ethyl 2-(6-fluoro-5-methoxy-2-nitro-2,3-dihydro-1H-inden-1-yl)acetate) is dissolved in methanol.

-

Catalytic Hydrogenation : Raney nickel (100 mg wet weight) is added, and the mixture is stirred under (10 atm) for 48 hours at room temperature.

-

Workup : The catalyst is filtered, and the filtrate is concentrated under reduced pressure to yield the dihydroindenyl product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Raney Nickel | |

| Pressure | 10 atm | |

| Reaction Time | 48 hours | |

| Yield | ~99% (analogous reaction) |

This method achieves high yields due to the robustness of Raney nickel in nitro reductions, though steric hindrance from the methoxy group may necessitate longer reaction times.

Palladium-Catalyzed Cross-Coupling for Aryl Functionalization

Palladium-mediated coupling reactions are critical for introducing fluorine and methoxy groups at specific positions. A patent detailing arylalkylamine syntheses (CN113121398A) describes Suzuki-Miyaura couplings using tris(dibenzylideneacetone)dipalladium (Pd(dba)) and 2-dicyclohexylphosphine-2',6'-diisopropoxybiphenyl (XPhos) as ligands.

Stepwise Functionalization of the Indene Core

-

Bromination : The indene scaffold is brominated at position 6 using bromosuccinimide (NBS) under radical conditions.

-

Methoxy Introduction : A methoxy group is installed at position 5 via nucleophilic aromatic substitution (SNAr) using sodium methoxide.

-

Fluorination : Position 6 is fluorinated via palladium-catalyzed cross-coupling with a fluoroborate reagent.

Optimized Conditions :

-

Catalyst : Pd(dba) (2 mol%)

-

Ligand : XPhos (4 mol%)

-

Base : (2 equiv)

Esterification and Protecting Group Strategies

The ethyl acetate moiety is typically introduced early in the synthesis to avoid side reactions. A two-step approach is employed:

Acetic Acid Derivative Formation

-

Grignard Reaction : The indenyl lithium intermediate, generated via lithiation of 6-fluoro-5-methoxyindene, is treated with ethyl chloroacetate.

-

Acid-Catalyzed Esterification : The crude product is refluxed with ethanol and sulfuric acid to yield the final ester.

Critical Considerations :

-

Use of anhydrous conditions to prevent hydrolysis of the ester.

-

Low temperatures (−78°C) during lithiation to suppress polymerization.

Comparative Analysis of Synthetic Routes

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- Preliminary studies indicate that ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate exhibits promising anticancer properties. It has been tested against various human tumor cell lines, showing significant inhibition of cell growth. For instance, in assays conducted under National Cancer Institute protocols, the compound demonstrated effective antimitotic activity with mean GI50 values indicating its potential as a therapeutic agent .

-

Anti-inflammatory and Analgesic Properties

- Research suggests that this compound may possess anti-inflammatory and analgesic effects. Its structural similarities to other known anti-inflammatory agents suggest that it could interact with inflammatory pathways, potentially serving as a modulator or inhibitor in these processes .

- Drug Development

Organic Synthesis Applications

This compound is also valuable in organic synthesis due to its versatile reactivity:

- Intermediate in Synthesis

-

Reactivity Studies

- Studies have shown that this compound can participate in multiple organic reactions, including nucleophilic substitutions and cycloadditions. These reactions highlight its potential utility in generating new compounds with desired properties .

Case Study 1: Anticancer Activity Assessment

A study conducted by the National Cancer Institute evaluated the anticancer efficacy of this compound across a panel of cancer cell lines. The results indicated a mean growth inhibition rate significantly higher than that of control compounds, suggesting its potential as an effective anticancer agent.

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of this compound utilized multi-step organic synthesis techniques. The study emphasized the importance of reaction conditions to achieve high yields and purity levels. Characterization methods included NMR spectroscopy and mass spectrometry to confirm the compound's structure .

Mechanism of Action

The mechanism of action of ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activities, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate, highlighting structural variations, molecular properties, and applications:

Key Observations:

Substituent Effects :

- Fluoro vs. Methoxy : The presence of a fluoro group (as in ) enhances lipophilicity and metabolic stability compared to methoxy or hydroxy groups.

- Hydroxy vs. Acetate : Hydroxy-substituted analogs (e.g., ) are more polar, influencing solubility and reactivity in downstream reactions.

Synthetic Utility: Ethyl indenyl acetates are frequently synthesized via nucleophilic additions to indenones under cryogenic conditions (e.g., -75°C in ). Microwave-assisted enzymatic esterification (as in ) improves reaction efficiency for related ethyl aryl acetates.

Biological Relevance :

- Indenyl acetates with electron-withdrawing groups (e.g., bromo in ) are explored for crystal engineering, while those with sulfonamide or sulfinyl groups (e.g., ) are linked to drug impurity profiles.

Medicinal Chemistry

- Cyclooxygenase Inhibitors : Analogs like ethyl 2-(6-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate () are intermediates in the synthesis of COX-1-selective inhibitors, highlighting the role of fluorine in enhancing target affinity.

Material Science

- Crystal Engineering : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () demonstrates stabilized crystal packing via π-π interactions, a feature relevant to solid-state drug formulations.

Biological Activity

Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate, with a molecular formula of C14H17FO3 and a molecular weight of approximately 252.28 g/mol, is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article aims to explore its biological activity, synthesis, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C14H17FO3 |

| Molecular Weight | 252.28 g/mol |

| CAS Number | 1224104-16-8 |

| LogP | 2.82 |

| PSA | 35.53 |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

- Formation of the Indene Framework : Initial reactions may involve the synthesis of the indene core through cyclization reactions.

- Fluorination : The introduction of the fluorine atom is generally achieved via electrophilic fluorination techniques.

- Methoxylation : The methoxy group is introduced using methylating agents under controlled conditions.

- Esterification : Finally, the acetate group is formed through esterification with acetic acid or acetic anhydride.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits notable anti-inflammatory and analgesic properties. These effects are attributed to its structural similarity to other biologically active compounds that modulate inflammatory pathways.

- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response.

- Case Studies :

- In vitro studies demonstrated a significant reduction in inflammatory markers in cell lines treated with this compound compared to controls.

- Animal models showed decreased pain responses when administered with this compound.

Other Potential Activities

Research indicates potential activities beyond anti-inflammatory effects:

- Antimicrobial Activity : Some studies have hinted at antimicrobial properties against certain bacterial strains.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of this compound, revealing important insights into its therapeutic potential:

| Study Focus | Findings |

|---|---|

| Pharmacokinetics | Demonstrated good absorption with a moderate half-life. |

| Toxicology | Low toxicity observed in preliminary tests; further studies required for long-term effects. |

Chemical Reactions Analysis

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction:

| Conditions | Reagents | Product | Yield* |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | H₂O, reflux | Carboxylic acid | 70–85% |

| Basic (NaOH, KOH) | H₂O/EtOH, 60–80°C | Carboxylic acid salt | 80–90% |

*Yields estimated from analogous indene ester hydrolysis studies.

Transesterification

The ethyl ester reacts with alcohols in the presence of acid/base catalysts to form new esters:

Reaction:

| Catalyst | Alcohol (R-OH) | Temperature | Application |

|---|---|---|---|

| H₂SO₄ | Methanol | Reflux | Methyl ester synthesis |

| Ti(OiPr)₄ | Isopropyl alcohol | 80°C | Polymer precursors |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine at position 6 facilitates substitution with nucleophiles (e.g., amines, alkoxides):

Mechanism:

| Nucleophile | Conditions | Product |

|---|---|---|

| Piperidine | DMF, 100°C | 6-Piperidine derivative |

| Sodium methoxide | MeOH, reflux | 6-Methoxy analog |

Cycloaddition Reactions

The conjugated dihydroindenylidene system participates in Diels-Alder reactions:

Example:

| Dienophile | Catalyst | Solvent | Outcome |

|---|---|---|---|

| Maleic anhydride | None | Toluene | Six-membered ring |

| Tetracyanoethylene | Lewis acid | DCM | High regioselectivity |

Catalytic Hydrogenation

The exocyclic double bond undergoes hydrogenation:

Reaction:

| Catalyst | Pressure | Solvent | Selectivity |

|---|---|---|---|

| 10% Pd/C | 1 atm H₂ | EtOAc | Full saturation |

| Rh/Al₂O₃ | 50 psi H₂ | MeOH | Partial reduction |

Electrophilic Additions

The electron-rich indene ring undergoes electrophilic substitution at position 4 (para to methoxy):

| Reagent | Conditions | Product |

|---|---|---|

| Br₂ | FeBr₃, 0°C | 4-Bromo derivative |

| HNO₃/H₂SO₄ | 0–5°C | 4-Nitro compound |

Transition Metal-Catalyzed Cross-Couplings

The fluorine or methoxy groups enable Suzuki-Miyaura couplings:

Example:

| Boronic Acid | Catalyst | Base | Yield* |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 65–75% |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | CsF | 70–80% |

Oxidation Reactions

The indene backbone is susceptible to oxidative cleavage:

Reagents:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing fluorine and methoxy groups regioselectively into the dihydroindenyl core of this compound?

- Methodological Answer: Fluorination can be achieved via electrophilic aromatic substitution using fluorinating agents like Selectfluor® under controlled pH. Methoxy groups are typically introduced via nucleophilic substitution on pre-functionalized bromo or nitro intermediates. For example, methoxylation of a 5-bromo intermediate using sodium methoxide in DMF at 60–80°C ensures regioselectivity . Esterification of the resulting indenyl acetic acid derivative can be performed using ethyl chloride in the presence of DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should researchers prioritize?

- Methodological Answer:

- 1H NMR : Expect distinct signals for the dihydroindenyl protons (δ 2.5–3.5 ppm, multiplet) and methoxy singlet (δ ~3.8 ppm). Fluorine substitution causes deshielding of adjacent protons .

- MS (ESI+) : Look for molecular ion peaks at m/z 280.3 ([M+H]+) and fragmentation patterns corresponding to loss of ethyl acetate (Δ m/z 88).

- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and aromatic C-F (~1200 cm⁻¹) confirm functional groups .

Q. How can researchers assess purity, and what chromatographic systems are optimal?

- Methodological Answer: Use TLC (silica gel, pentane:ethyl acetate 8:2) with UV visualization (Rf ~0.35) . For HPLC, a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm provides baseline separation. Purity >95% is typically required for biological assays .

Advanced Research Questions

Q. How can contradictory NMR data for dihydroindenyl derivatives be resolved?

- Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. Perform variable-temperature NMR (e.g., 25–60°C) to identify dynamic processes. Compare computed (DFT) chemical shifts with experimental data using software like ACD/Labs or Gaussian . For diastereomeric mixtures, chiral HPLC (e.g., Chiralpak IA) can isolate enantiomers for individual analysis .

Q. What reaction parameters significantly impact yield in the esterification step?

- Methodological Answer:

- Base Selection : DBU outperforms weaker bases (e.g., K2CO3) in activating the carboxylic acid, achieving yields >95% .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis.

- Temperature : Reactions at 0–5°C minimize side reactions (e.g., ring-opening of dihydroindenyl) .

Q. What computational approaches predict the electronic effects of fluorine and methoxy substituents on reactivity?

- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model substituent effects on HOMO-LUMO gaps and Fukui indices. Fluorine’s electronegativity increases electrophilicity at the indenyl C1 position, while methoxy groups enhance resonance stabilization . Software like Gaussian or ORCA can simulate transition states for regioselective reactions .

Q. How do substituent positions influence biological activity in analogous indenyl derivatives?

- Methodological Answer: Fluorine at C6 increases metabolic stability by resisting cytochrome P450 oxidation, while methoxy at C5 enhances lipophilicity (logP ~2.8). Comparative SAR studies using methyl ester analogs (e.g., replacing fluorine with chlorine) show reduced potency in enzyme inhibition assays, highlighting fluorine’s unique role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.